

Spectroscopic and Synthetic Profile of 2-Azido-3-tert-butyloxirane: A Technical Overview

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Compound of Interest

Compound Name: 2-Azido-3-tert-butyloxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound **2-Azido-3-tert-butyloxirane**. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of organic chemistry and spectroscopy of related azido-epoxide compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Azido-3-tert-butyloxirane**. These predictions are derived from typical values for epoxides, tert-butyl groups, and organic azides.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.1 - 3.3	d	1H	H-2 (proton on carbon bearing azide)
~ 2.8 - 3.0	d	1H	H-3 (proton on carbon bearing tert-butyl)
~ 1.0 - 1.2	s	9H	-C(CH ₃) ₃ (tert-butyl protons)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The protons on the oxirane ring (H-2 and H-3) are expected to be diastereotopic and thus exhibit distinct chemical shifts and a coupling constant (J-value).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 55 - 60	C-2 (carbon bearing azide)
~ 60 - 65	C-3 (carbon bearing tert-butyl)
~ 30 - 35	Quaternary carbon of tert-butyl
~ 25 - 30	Methyl carbons of tert-butyl

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2100	Strong	N ₃ asymmetric stretch
~ 1250	Medium	Epoxide ring "breathing"
~ 850 - 950	Medium	Epoxide ring asymmetric deformation
~ 2960	Strong	C-H stretch (alkane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Possible Fragment
[M] ⁺	Molecular Ion
[M - N ₂] ⁺	Loss of nitrogen gas
[M - N ₃] ⁺	Loss of azide radical
[M - C ₄ H ₉] ⁺	Loss of tert-butyl radical

Proposed Experimental Protocol: Synthesis of 2-Azido-3-tert-butyloxirane

This section outlines a hypothetical, yet plausible, two-step synthetic route starting from the commercially available tert-butyl glycidyl ether. This approach involves the ring-opening of the epoxide with an azide source, followed by an intramolecular cyclization to form the desired azido-oxirane.

Step 1: Synthesis of 1-azido-3-(tert-butoxy)propan-2-ol

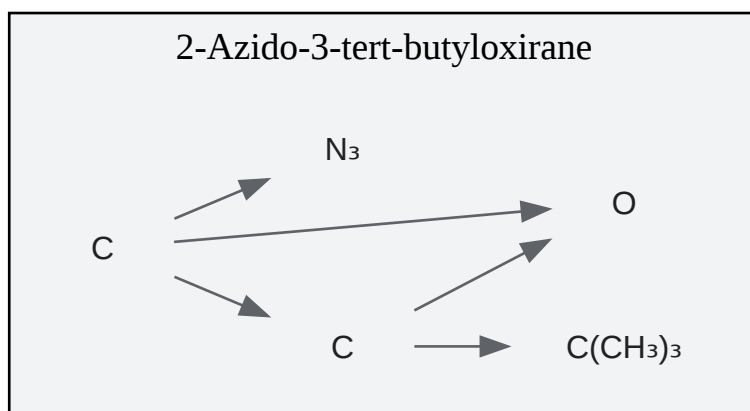
- To a solution of tert-butyl glycidyl ether (1.0 eq) in a mixture of ethanol and water (4:1 v/v) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
- Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude azido-alcohol.
- Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to **2-Azido-3-tert-butyloxirane**

- Dissolve the purified 1-azido-3-(tert-butoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction for the formation of the product by TLC.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude **2-azido-3-tert-butyloxirane**.
- Further purification can be achieved by vacuum distillation or column chromatography.

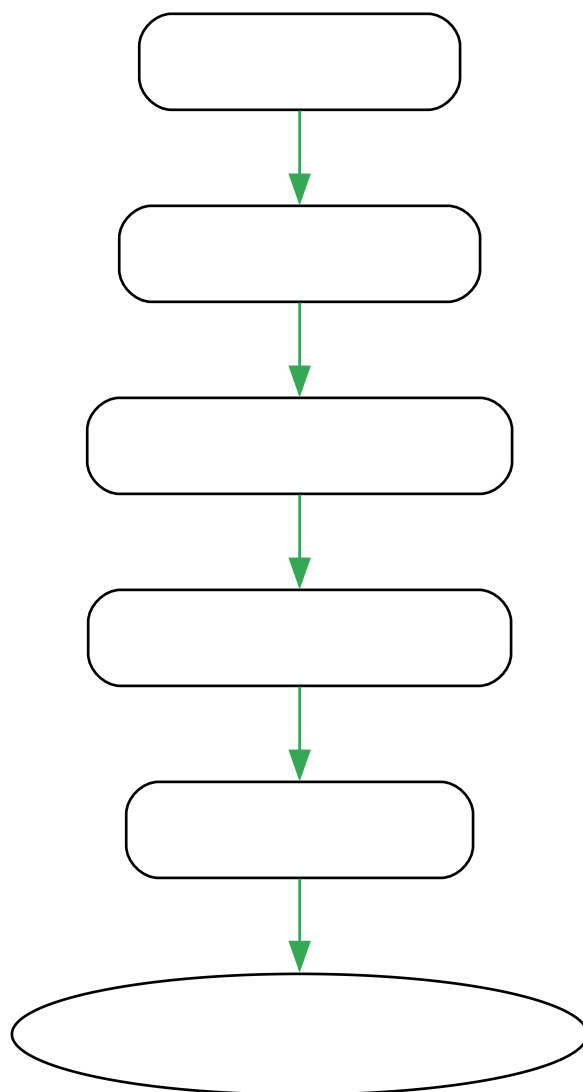
Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and characterization.



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Caption: Chemical structure of **2-Azido-3-tert-butyloxirane**.



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Caption: Proposed synthetic and analytical workflow.

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